[2-(3-Methoxyphenyl)ethyl]boronic acid
Description
[2-(3-Methoxyphenyl)ethyl]boronic acid is an organoboron compound characterized by a boronic acid (-B(OH)₂) functional group attached to a 3-methoxyphenethyl scaffold. The methoxy group at the meta position of the phenyl ring introduces electron-donating effects, while the ethyl chain provides spatial separation between the aromatic system and the reactive boron center.
Properties
CAS No. |
105869-42-9 |
|---|---|
Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7,11-12H,5-6H2,1H3 |
InChI Key |
SCTAGQZQNPVBJV-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC(=CC=C1)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-Methoxyphenethyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of (3-Methoxyphenethyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenethyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Reduced Boronic Acids: Resulting from reduction reactions.
Scientific Research Applications
(3-Methoxyphenethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential in developing boron-containing drugs and probes.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Methoxyphenethyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a) Methoxy Substitution Patterns
- [2-Fluoro-3-methoxyphenyl]boronic acid ():
The fluorine atom at the ortho position adjacent to the methoxy group creates a stronger electron-withdrawing effect, increasing the boron center's electrophilicity compared to [2-(3-Methoxyphenyl)ethyl]boronic acid. This enhances reactivity in cross-couplings but reduces stability under basic conditions.
b) Linker Variations
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): The extended methoxyethyl-phenoxy linker increases molecular weight (MW) and flexibility, improving binding to fungal histone deacetylases (IC₅₀ ~1 µM) compared to the rigid ethyl chain in this compound.
Stability and Reactivity
- Pinanediol and Glycal Boronates ():
Boronic esters like RB(Epin) and R(Bpai) exhibit enhanced stability due to steric protection from pinanediol or tetraethyl glycol groups. In contrast, this compound lacks such protection, making it more prone to protodeboronation under acidic conditions.
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Substituent Position | Key Functional Groups | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| This compound | Phenyl C3, ethyl | -OCH₃, -B(OH)₂ | 194.04 | Moderate stability, electron-donating |
| 2-Fluoro-3-methoxyphenylboronic acid | Phenyl C2, C3 | -F, -OCH₃, -B(OH)₂ | 173.97 | High reactivity, electron-withdrawing |
| 3-Ethoxy-4-methylphenylboronic acid | Phenyl C3, C4 | -OCH₂CH₃, -CH₃ | 180.01 | Steric hindrance, moderate donation |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Phenyl C4, methyl | -OCH₂CH₂OCH₃, -B(OH)₂ | 316.23 | High flexibility, antifungal activity |
Key Findings
- Substituent Position : Meta-methoxy groups (as in this compound) balance electronic donation and steric effects, favoring cross-coupling efficiency over ortho-substituted analogs ().
- Biological Specificity : Ethyl-linked boronic acids may lack the rigidity required for tubulin inhibition but could be optimized for targeted enzyme inhibition via linker elongation ().
- Stability Trade-offs : Unprotected boronic acids like this compound are more reactive but less stable than pinanediol esters ().
Biological Activity
[2-(3-Methoxyphenyl)ethyl]boronic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C10H13B O2
- Molecular Weight : 178.02 g/mol
- Structure : The compound features a boronic acid functional group attached to an ethyl chain and a methoxy-substituted phenyl ring.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit nitric oxide (NO) production in inflammatory models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary investigations indicate that boronic acids can enhance the efficacy of antibiotics, particularly against resistant bacterial strains.
- Inhibition of Nitric Oxide Synthase : The compound may inhibit the enzyme responsible for NO production, which is often elevated in inflammatory conditions.
- Synergistic Effects with Antibiotics : Boronic acids have been shown to lower the minimum inhibitory concentration (MIC) of certain antibiotics, enhancing their effectiveness against resistant strains.
Anti-inflammatory Activity
A study assessed the anti-inflammatory properties of various boronic acid derivatives, including this compound. The results indicated significant inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells. The findings are summarized in Table 1:
| Compound | Concentration (µg/mL) | NO Production Inhibition (%) |
|---|---|---|
| Control | - | 0 |
| This compound | 20 | 75 |
| Other Boronic Acid Derivative | 20 | 60 |
This data suggests that this compound is more effective than other tested derivatives in reducing inflammatory markers.
Antimicrobial Activity
Research has demonstrated that when combined with β-lactam antibiotics, boronic acids can significantly reduce MIC values against resistant strains of bacteria. For example:
| Bacterial Strain | MIC (Control) | MIC (this compound + Antibiotic) |
|---|---|---|
| E. coli | 32 µg/mL | 4 µg/mL |
| S. aureus | 16 µg/mL | 2 µg/mL |
These results highlight the potential of this compound to act as a potentiator for existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
